molecular formula C21H32N6O B6052026 [5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone

[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6052026
M. Wt: 384.5 g/mol
InChI Key: UNOUQKWCPKZVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes imidazole, pyrazole, pyrrolidine, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the piperidine and pyrrolidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of [5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone apart is its unique combination of imidazole, pyrazole, pyrrolidine, and piperidine rings. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O/c1-16(2)20-22-7-11-26(20)15-18-12-19(24-23-18)21(28)27-10-5-6-17(14-27)13-25-8-3-4-9-25/h7,11-12,16-17H,3-6,8-10,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOUQKWCPKZVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N3CCCC(C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.